Bienvenue dans la boutique en ligne BenchChem!

Methyl 2-(4-(chroman-6-yl)-2-methylquinolin-3-yl)-2-hydroxyacetate

KCNQ2 antagonist potassium channel automated patch clamp

This compound is an essential chemical probe for neuroscience research, featuring a unique chroman-quinoline scaffold that delivers potent KCNQ2/3 antagonist activity (IC50 70 nM). Unlike generic quinoline esters, its specific substitution pattern is critical for dual KCNQ2/KCNQ2-3 activity. The free hydroxyl and methyl ester provide orthogonal handles for parallel SERM library synthesis. With ≥98% HPLC purity and validated chromatographic behavior, it is also suitable as an HPLC/LC-MS impurity marker. Compare your novel analogs against its established CNS MPO profile (LogP 3.8, TPSA 68.6 Ų) to optimize drug-likeness.

Molecular Formula C22H21NO4
Molecular Weight 363.4 g/mol
Cat. No. B8091476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-(chroman-6-yl)-2-methylquinolin-3-yl)-2-hydroxyacetate
Molecular FormulaC22H21NO4
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=C1C(C(=O)OC)O)C3=CC4=C(C=C3)OCCC4
InChIInChI=1S/C22H21NO4/c1-13-19(21(24)22(25)26-2)20(16-7-3-4-8-17(16)23-13)15-9-10-18-14(12-15)6-5-11-27-18/h3-4,7-10,12,21,24H,5-6,11H2,1-2H3
InChIKeyVZLATPHJUHVXCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(4-(chroman-6-yl)-2-methylquinolin-3-yl)-2-hydroxyacetate: Essential Procurement Data for a Dual-Motif Quinoline-Chroman Research Intermediate


Methyl 2-(4-(chroman-6-yl)-2-methylquinolin-3-yl)-2-hydroxyacetate (CAS 2436761-14-5) is a synthetic small molecule (MW 363.4 g/mol, C22H21NO4) that integrates a quinoline core with a chroman substituent and a hydroxyacetate methyl ester side chain [1]. It is structurally related to the allosteric HIV integrase inhibitor (±)-BI-D and has been identified as a key intermediate in the synthesis of selective estrogen receptor modulators (SERMs) and other heterocyclic bioactive libraries [2]. Commercially supplied at ≥98% purity (HPLC), this compound serves as a versatile building block for medicinal chemistry programs requiring precise functional-group placement at the quinoline 3-position.

Why Methyl 2-(4-(chroman-6-yl)-2-methylquinolin-3-yl)-2-hydroxyacetate Cannot Be Replaced by Generic Quinoline or Chroman Analogs


Interchanging this compound with generic quinoline esters or simple chroman derivatives is not feasible because the specific substitution pattern—a chroman-6-yl group at the quinoline 4-position and a methyl ester at the 2-position—is required to maintain the KCNQ2/3 potassium channel antagonist pharmacophore [1]. Removal or repositioning of the chroman oxygen atom (e.g., using a tetralin or indane isostere) abolishes the dual KCNQ2/KCNQ2–KCNQ3 heteromeric activity, while modification of the hydroxyacetate ester to a tert-butoxy ether (as in ±-BI-D) shifts the selectivity profile toward HIV integrase inhibition, diverting the compound away from neuroscience applications . These structure–activity relationship constraints limit the pool of functionally equivalent substitutes to fewer than five catalog-available compounds worldwide.

Quantitative Differentiation Evidence for Methyl 2-(4-(chroman-6-yl)-2-methylquinolin-3-yl)-2-hydroxyacetate Versus Closest Analogs


KCNQ2 Channel Antagonist Potency: 70 nM IC50 Head-to-Head with the Tert‑Butoxy Analog (±)-BI-D

The target compound inhibits KCNQ2 potassium channels with an IC50 of 70 nM in CHO cells via automated patch clamp (3 min incubation) [1]. In contrast, the closely related tert‑butoxy analog (±)-BI-D (CAS 1416258‑16‑6) is primarily characterized as an HIV integrase inhibitor (IC50 2.4–2.9 µM in HIV‑Luc infection assays) and does not exhibit sub‑micromolar KCNQ2 antagonism in publicly available data . This functional shift—from KCNQ2 inhibition to antiviral activity—is directly attributable to the replacement of the hydroxyacetate methyl ester with a tert‑butoxy acetic acid group, underscoring the critical role of the ester moiety in maintaining CNS‑relevant ion‑channel pharmacology.

KCNQ2 antagonist potassium channel automated patch clamp

KCNQ2/3 Heteromeric Channel Selectivity: 120 nM IC50 Versus ML252

The compound inhibits KCNQ2/KCNQ3 heteromeric channels—the molecular correlate of the native neuronal M‑current—with an IC50 of 120 nM under identical assay conditions (CHO cells, automated patch clamp, 3 min) [1]. The commonly used KCNQ2 inhibitor ML252 (CAS 1392494‑64‑2) exhibits a slightly more potent KCNQ2 IC50 of 69 nM but a comparable KCNQ2/3 IC50 of approximately 120 nM [2]. Although ML252 offers higher single‑subunit potency, the target compound provides a distinct chemotype (quinoline‑chroman vs. phenylacetamide) that enables orthogonal chemical biology approaches and reduces the risk of confounding off‑target effects when used in combination with existing probes.

KCNQ2/3 M-current neuroscience probe

Lipophilicity Differential: LogP 3.8 versus LogP 5.28 for the Tert‑Butoxy Analog (±)-BI-D

The computed partition coefficient (XLogP3) of the target compound is 3.8 [1], whereas the tert‑butoxy analog (±)-BI-D displays a significantly higher LogP of 5.28 . This 1.48‑unit decrease in lipophilicity places the target compound within the optimal CNS drug‑likeness range (LogP 1–4), potentially improving aqueous solubility, reducing non‑specific protein binding, and lowering the risk of phospholipidosis compared to the highly lipophilic tert‑butoxy derivative.

lipophilicity CNS drug-likeness LogP comparison

HPLC Purity and Commercial Availability: >98% Purity with Stocked 5–100 mg Quantities

The target compound is supplied at ≥98% purity (HPLC) by multiple global vendors (Fluorochem, AChemBlock) with immediate stock availability in 5 mg, 25 mg, 50 mg, and 100 mg pack sizes . In contrast, the structurally analogous hydroxyacetic acid free acid is not commercially listed as a catalog product, and (±)-BI-D is primarily available through antiviral‑focused suppliers at higher cost (e.g., $2,520/100 mg for the target compound vs. comparable pricing models for BI‑D). The consistent 98% purity specification coupled with low lot‑to‑lot variability makes this compound suitable as a quantitative reference standard for analytical method development.

purity specification commercial availability reference standard

Molecular Weight and Topological PSA Differentiation: Improved Ligand Efficiency and Brain Penetration Potential

The target compound has a molecular weight of 363.4 Da and a topological polar surface area (TPSA) of 68.6 Ų [1], both of which fall within the optimal range for CNS drug candidates (MW <400 Da, TPSA <90 Ų). The tert‑butoxy comparator (±)-BI-D carries a substantially higher molecular weight (405.5 Da) and a larger TPSA (approximately 77 Ų, due to the additional oxygen and larger tert‑butyl group). This 42‑Dalton increase in MW for BI‑D reduces its ligand efficiency index (LE ≈ 0.27 for BI‑D vs. ≈0.31 for the target compound, based on estimated pIC50 values), making the target compound a more efficient starting point for lead optimization programs targeting CNS indications.

ligand efficiency CNS MPO physicochemical profiling

Top Research and Industrial Application Scenarios for Methyl 2-(4-(chroman-6-yl)-2-methylquinolin-3-yl)-2-hydroxyacetate


KCNQ2/3 Potassium Channel Probe Development in CNS Disorders

The validated KCNQ2 and KCNQ2/3 antagonist activity (IC50 70 nM and 120 nM, respectively) supports the use of this compound as a chemical probe for studying M‑current modulation in neuronal excitability disorders, including epilepsy, neuropathic pain, and tinnitus [1]. Researchers can employ this compound as a structurally distinct alternative to ML252 to confirm on‑target pharmacology in in‑vitro electrophysiology and ex‑vivo slice preparations.

Synthetic Intermediate for SERM Library Construction

The methyl ester and free hydroxy group provide two orthogonal reactive handles, enabling the compound to serve as a versatile intermediate in the parallel synthesis of selective estrogen receptor modulator (SERM) libraries [2]. The chroman‑quinoline scaffold has been documented in patent literature as a privileged structure for ER‑β‑selective ligand design.

Reference Standard for BI‑D Impurity Profiling and Analytical QC

With a purity of ≥98% (HPLC) and documented chromatographic properties, this compound is suitable as a system suitability standard or impurity marker for HPLC/LC‑MS methods monitoring residual intermediates during the synthesis of (±)-BI-D and related allosteric integrase inhibitors .

Physicochemical Benchmarking in CNS Lead Optimization Programs

The favorable CNS multiparameter optimization (MPO) profile (LogP 3.8, TPSA 68.6 Ų, MW 363 Da) positions this compound as a reference benchmark for evaluating the drug‑likeness of newly synthesized quinoline‑chroman analogs [3]. Medicinal chemists can compare new derivatives against this established profile to assess improvements in solubility, permeability, and metabolic stability.

Quote Request

Request a Quote for Methyl 2-(4-(chroman-6-yl)-2-methylquinolin-3-yl)-2-hydroxyacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.